molecular formula C3Br3N3 B105006 2,4,6-Tribromo-1,3,5-triazine CAS No. 14921-00-7

2,4,6-Tribromo-1,3,5-triazine

Cat. No.: B105006
CAS No.: 14921-00-7
M. Wt: 317.76 g/mol
InChI Key: VHYBUUMUUNCHCK-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-1,3,5-triazine is a chemical compound with the molecular formula C3Br3N3. It is a derivative of 1,3,5-triazine, where three bromine atoms are substituted at the 2, 4, and 6 positions of the triazine ring. This compound is known for its high reactivity and is used in various chemical applications due to its unique properties.

Scientific Research Applications

2,4,6-Tribromo-1,3,5-triazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.

Future Directions

2,4,6-Tricyano-1,3,5-triazine, a related compound, is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides . This suggests potential future directions for the use of 2,4,6-Tribromo-1,3,5-triazine in the synthesis of similar materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromo-1,3,5-triazine typically involves the bromination of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds through a substitution mechanism where the chlorine atoms are replaced by bromine atoms.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale bromination reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and concentration of brominating agent, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromo-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products Formed:

    Nucleophilic Substitution: The major products are substituted triazines where the bromine atoms are replaced by the nucleophiles.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the triazine ring.

Comparison with Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: The precursor to 2,4,6-tribromo-1,3,5-triazine, used in similar applications but with different reactivity due to the presence of chlorine atoms.

    2,4,6-Triamino-1,3,5-triazine: Known for its use in the synthesis of melamine and related compounds.

    2,4,6-Trinitro-1,3,5-triazine: An energetic material with applications in explosives and propellants.

Uniqueness: this compound is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and amino counterparts. Its high electrophilicity makes it particularly useful in nucleophilic substitution reactions, and its potential biological activities are of significant interest in research.

Properties

IUPAC Name

2,4,6-tribromo-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br3N3/c4-1-7-2(5)9-3(6)8-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYBUUMUUNCHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274819
Record name 2,4,6-Tribromo-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14921-00-7
Record name Cyanuric bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014921007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tribromo-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANURIC BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6S2VES5UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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